1,1,1,2,2-Pentafluoro-4-iodobutane
Overview
Description
1,1,1,2,2-Pentafluoro-4-iodobutane is a compound that has been studied in the context of polyhalogenated allenes, free radical chemistry, and the synthesis of fluorinated organic molecules. Its properties and reactivity are influenced by the presence of fluorine atoms and an iodine atom in its structure, making it a subject of interest in organofluorine chemistry.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the reaction of heptafluoro-2-iodopropane with other fluorinated olefins under various conditions, including photochemical and thermal conditions, to yield a mixture of adducts. Specific methods for synthesizing compounds related to 1,1,1,2,2-Pentafluoro-4-iodobutane involve dehydrohalogenation reactions and controlled thermal reactions to obtain desired fluorinated products (Banks et al., 1969); (Fleming et al., 1973).
Molecular Structure Analysis
Investigations into the molecular structure of fluorinated compounds, similar to 1,1,1,2,2-Pentafluoro-4-iodobutane, utilize techniques like Density Functional Theory (DFT) calculations and X-ray diffraction. These studies provide insights into the bond lengths, angles, and conformations specific to fluorinated molecules, highlighting the influence of fluorine atoms on molecular geometry (Zahedi-Tabrizi et al., 2006).
Chemical Reactions and Properties
The reactivity of fluorinated compounds, including those similar to 1,1,1,2,2-Pentafluoro-4-iodobutane, often involves free radical mechanisms, as well as nucleophilic substitutions. These reactions are influenced by the presence of fluorine, which can affect the direction and yield of the reactions due to its electronegativity and ability to stabilize negative charge (Haszeldine et al., 1974).
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their persistent nature, have been the subject of environmental biodegradability studies. These studies aim to understand the microbial degradation pathways and the environmental fate of PFAS precursors, including compounds like 1,1,1,2,2-Pentafluoro-4-iodobutane. Research has focused on evaluating the quantitative and qualitative relationships between precursors and PFAS, identifying novel degradation intermediates, and suggesting future directions for biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).
Surface Tensions of Perfluorocarbon-Containing Binary Liquid Mixtures
Investigations into the surface tensions of binary mixtures near critical endpoints have provided insights into the composition dependence and differences between usual and unusual mixtures containing perfluorocarbon. This research is fundamental for understanding the physical-chemical interactions of PFAS in various applications, including those related to 1,1,1,2,2-Pentafluoro-4-iodobutane (McLure, Whitfield, & Bowers, 1998).
Developmental Toxicity of Perfluoroalkyl Acids and Derivatives
The developmental toxicity of perfluoroalkyl acids such as PFOS and PFOA has been reviewed, with a focus on understanding the hazards inherent in these compounds. Although not directly related to 1,1,1,2,2-Pentafluoro-4-iodobutane, this research highlights the broader implications of PFAS toxicity and the need for comprehensive risk assessments (Lau, Butenhoff, & Rogers, 2004).
Human Exposure to PFAS Through Drinking Water
The review of scientific literature on PFAS in drinking water underscores the significance of understanding human exposure to these compounds. This research is crucial for assessing the health risks associated with PFAS, including derivatives and precursors of 1,1,1,2,2-Pentafluoro-4-iodobutane, and developing effective treatment technologies (Domingo & Nadal, 2019).
Sources, Fate, and Transport of Perfluorocarboxylates
This review delves into the environmental fate and transport of perfluorocarboxylates (PFCAs), with a focus on PFOA. Understanding the sources, fate, and transport mechanisms of PFCAs is essential for assessing the environmental impact of related PFAS compounds, including 1,1,1,2,2-Pentafluoro-4-iodobutane (Prevedouros, Cousins, Buck, & Korzeniowski, 2006).
Safety And Hazards
1,1,1,2,2-Pentafluoro-4-iodobutane can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and to remove all sources of ignition .
Future Directions
properties
IUPAC Name |
1,1,1,2,2-pentafluoro-4-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVPFPTMXFUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068250 | |
Record name | 2:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-4-iodobutane | |
CAS RN |
40723-80-6, 68390-32-9 | |
Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40723-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2-Pentafluoro-4-iodobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkyl iodides, C4-18, gamma-omega-perfluoro | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1,1,2,2-pentafluoro-4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2:2 Fluorotelomer iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-4-iodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,2-PENTAFLUORO-4-IODOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0N2JQF4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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